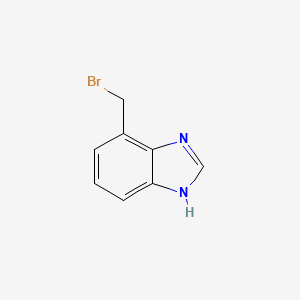

7-(Bromomethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

4-(bromomethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |

InChI Key |

IMKOUBUKANEBJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)CBr |

Origin of Product |

United States |

The Enduring Significance of Benzimidazole Scaffolds in Organic Synthesis

The benzimidazole (B57391) framework, a fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in contemporary organic and medicinal chemistry. lgcstandards.comacs.org Its structural and physicochemical properties—including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions—allow benzimidazole derivatives to bind effectively with a wide range of biological macromolecules. lgcstandards.com This versatility has made the benzimidazole nucleus a cornerstone in the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. lgcstandards.comnih.govnih.gov

The ability to readily introduce various substituents onto the benzimidazole ring system allows chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This adaptability is crucial for designing compounds with specific biological targets and enhanced activity, making the scaffold a subject of continuous interest in drug discovery and materials science. nih.govnih.gov

A Brief History of Functionalized Benzimidazole Chemistry

The history of benzimidazole (B57391) chemistry dates back to the 19th century, but its significance surged with the discovery that an N-ribosyl-dimethylbenzimidazole unit is a key component of vitamin B12. organic-chemistry.org The initial synthesis of benzimidazole itself is often achieved through the condensation of an o-phenylenediamine (B120857) with formic acid or its derivatives. organic-chemistry.org

Over the decades, synthetic methodologies have evolved significantly to allow for the creation of a vast library of functionalized benzimidazole derivatives. Key developments include:

Phillips-Ladenburg Condensation: A foundational method involving the reaction of o-phenylenediamines with carboxylic acids or their derivatives (like aldehydes followed by oxidation) to form 2-substituted benzimidazoles. nih.govnih.gov

Modern Catalytic Methods: The advent of transition-metal catalysis, particularly with copper and palladium, has revolutionized the synthesis of N-substituted and other complex benzimidazoles. nih.govresearchgate.net These methods often offer milder reaction conditions and broader substrate scopes.

Microwave-Assisted and Green Synthesis: More recent advancements focus on environmentally benign and efficient synthesis, employing techniques like microwave irradiation and using greener solvents or catalysts to produce benzimidazole derivatives. nih.gov

The synthesis of halogenated benzimidazoles, particularly brominated derivatives, has been a critical step in creating versatile intermediates. The bromo-substituent serves as an excellent leaving group or a handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. While much of the historical and contemporary focus has been on derivatives like 2-(bromomethyl)-1H-benzimidazole, the synthesis of other isomers, including the 7-substituted variant, represents a more recent area of exploration. sigmaaldrich.comnih.gov

Research Gaps and Untapped Opportunities with 7 Bromomethyl 1h Benzimidazole

Classical Approaches to Benzimidazole Core Formation and Subsequent Functionalization

The foundational step in synthesizing many benzimidazole derivatives involves the construction of the bicyclic benzimidazole core. Classical methods remain a staple in this process, often followed by functionalization to introduce the desired bromomethyl group.

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

A widely employed and traditional method for constructing the benzimidazole skeleton is the condensation reaction of an o-phenylenediamine with a carbonyl compound. nih.govenpress-publisher.com This approach is versatile, allowing for the synthesis of a diverse range of 2-substituted benzimidazoles by varying the carbonyl component. organic-chemistry.orgrsc.orgmdpi.com The reaction typically proceeds by heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid or ammonium (B1175870) chloride, to facilitate the cyclization and dehydration. nih.govresearchgate.net For instance, the reaction of o-phenylenediamine with an appropriate aldehyde can yield the corresponding 2-substituted benzimidazole. iosrjournals.org Subsequent bromination of a methyl group at the 7-position would then be required to yield the final product.

The use of various catalysts, such as ammonium chloride, has been shown to improve reaction times and yields under mild conditions. nih.gov Researchers have explored different solvents and catalysts to optimize the synthesis of the benzimidazole core, with some methods even being performed under solvent-free conditions. rsc.org

Phillips Method Adaptations for Bromomethylation

The Phillips method is a cornerstone in benzimidazole synthesis, traditionally involving the condensation of o-phenylenediamine with carboxylic acids or their derivatives at elevated temperatures. researchgate.net This method can be adapted for the synthesis of this compound. A common adaptation involves using a precursor carboxylic acid that, after cyclization, can be converted to the bromomethyl group. For example, starting with a suitably substituted o-phenylenediamine and a carboxylic acid that already contains a functional group amenable to bromination, or can be converted to a methyl group for subsequent bromination, is a plausible strategy. The general Phillips procedure has been modified to use various catalysts and reaction conditions to improve yields and purity. researchgate.netnih.gov

Regioselective Bromination Techniques for the Benzimidazole Core

Achieving regioselectivity, specifically the introduction of a bromomethyl group at the 7-position of the benzimidazole ring, is a critical challenge in the synthesis of the target compound.

Strategies for Selective Bromomethylation at the 7-Position

Selective bromination of a methyl group on the benzimidazole ring is a key transformation. Directing the bromination to the 7-position requires careful consideration of the electronic and steric environment of the benzimidazole core. The use of N-bromosuccinimide (NBS) is a common method for benzylic bromination. The reaction is typically initiated by a radical initiator in a suitable solvent. The inherent reactivity of the different positions on the benzimidazole ring can be influenced by the presence of other substituents. For the synthesis of 7-bromo-substituted benzimidazoles, a starting material with a directing group or a specific substitution pattern on the benzene ring of the benzimidazole may be necessary to favor bromination at the desired position.

Influence of Reaction Conditions on Regioselectivity

The outcome of bromination reactions is highly dependent on the reaction conditions. Factors such as the choice of brominating agent, solvent, temperature, and the presence or absence of a catalyst can significantly influence the position of bromination on the benzimidazole ring. For instance, the bromination of 2-methylbenzimidazole (B154957) with bromine in acetic acid can lead to the formation of polybrominated derivatives. instras.com Therefore, to achieve selective bromomethylation at the 7-position, milder and more selective brominating agents and carefully controlled reaction conditions are essential. The use of protecting groups on the imidazole nitrogen may also be employed to modulate the reactivity and direct the substitution to the desired position on the benzene ring.

Advanced Synthetic Strategies for Analogues of this compound

Modern synthetic chemistry offers more sophisticated strategies for the synthesis of complex benzimidazole analogues, which can also be applied to the synthesis of this compound and its derivatives.

Advanced methods often focus on improving efficiency, selectivity, and environmental friendliness. researchgate.net These can include transition-metal-catalyzed cross-coupling reactions to build the benzimidazole core or to introduce the desired functional groups with high regioselectivity. nih.gov For example, intramolecular C-H amidation has been developed as a transition-metal-free method for the synthesis of N-protected benzimidazoles. organic-chemistry.org Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient way to construct complex benzimidazole structures. nih.gov The synthesis of benzimidazole-4,7-diones, for instance, has been achieved through sequential copper-catalyzed C-N coupling/cyclization and oxidation, demonstrating the power of modern synthetic methods in creating complex benzimidazole-based scaffolds. nih.govnih.gov These advanced strategies provide powerful tools for the synthesis of a wide array of 7-substituted benzimidazole analogues for various applications.

Visible-Light-Mediated Synthetic Pathways

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering green, low-cost, and highly efficient pathways for constructing complex molecules. acs.orgnih.gov This approach can be instrumental in both the formation of the benzimidazole core and the subsequent bromination step.

A plausible pathway involves the initial synthesis of a methyl-substituted benzimidazole precursor. This can be achieved through the condensation of o-phenylenediamines with appropriate aldehydes under visible light irradiation, often using air as a green oxidant. semanticscholar.orgresearchgate.net This method avoids the need for harsh reagents or metal catalysts. researchgate.net

Once the 7-methyl-1H-benzimidazole precursor is obtained, the crucial bromination of the methyl group can be accomplished using photocatalytic methods. Research has demonstrated the efficacy of visible-light-mediated photocatalytic bromination of aromatic hydrocarbons using hydrogen bromide (HBr) and a suitable photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) ion. rsc.org This process is initiated by photoinduced electron transfer, leading to the formation of radical cations that react selectively with bromide ions to yield the monobrominated product. rsc.org This technique provides high selectivity and yield under mild conditions. rsc.org

An alternative visible-light-promoted approach involves the radical cyclization of benzimidazoles bearing unactivated alkenes. beilstein-journals.org Studies have shown that benzimidazole rings substituted with halogens like bromine are well-tolerated in these transformations, highlighting the compatibility of the benzimidazole core with brominated functionalities under photocatalytic conditions. beilstein-journals.org

Table 1: Visible-Light-Mediated Synthesis Parameters

| Reaction Type | Catalyst/Promoter | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Benzimidazole Synthesis | None (Photopromoted) | Visible Light | Uses molecular oxygen (air) as oxidant; metal-free. | semanticscholar.orgresearchgate.net |

| C-H Arylation | None (KOtBu-activated) | Visible Light | Green, sustainable, catalyst-free method with excellent yield. | acs.orgnih.gov |

| Aerobic Bromination | 9-mesityl-10-methylacridinium ion | Visible Light | Selective monobromination with high yield (up to 100%). | rsc.org |

Catalytic Approaches in Benzimidazole Synthesis (e.g., Cu-catalyzed, Metal-Free)

Catalytic methods provide efficient and selective routes to the benzimidazole scaffold, which is the essential precursor to this compound. Both metal-catalyzed and metal-free systems have been extensively developed.

Copper-Catalyzed Synthesis: Copper catalysis is a prominent method for synthesizing benzimidazole derivatives due to the low cost and stability of copper salts. nih.gov A highly effective approach is the copper-catalyzed intramolecular C-N bond formation (N-arylation). organic-chemistry.org This process typically uses a copper(I) source, such as copper(I) oxide (Cu₂O), in conjunction with a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base. organic-chemistry.org One of the significant advantages of this method is its ability to be performed in water, making it an environmentally and economically favorable option. organic-chemistry.org The methodology shows broad functional group tolerance, including halogens, and can be scaled for practical applications. organic-chemistry.org

Another copper-promoted strategy involves a one-pot, domino reaction starting from materials like thiourea (B124793) and 2-bromoaniline. nih.gov This approach addresses the low reactivity often associated with bromo precursors and proceeds under moderate conditions to provide good to high yields of the desired benzimidazole structures. nih.gov

Table 2: Comparison of Copper-Catalyzed Benzimidazole Synthesis | Catalyst System | Base | Solvent | Key Advantages | Reference | | :--- | :--- | :--- | :--- | :--- | | Cu₂O / DMEDA | K₂CO₃ | Water | Sustainable, high yields (up to 98%), works for aryl bromides. | organic-chemistry.org | | Copper Salt / NaOAc | DMSO | One-pot domino reaction, uses inexpensive and stable catalyst. | nih.gov | | CuI / K₃PO₄ | DMF | Simple, one-pot procedure for 1,2-disubstituted benzimidazoles. | rsc.org |

Metal-Free Synthesis: In line with the principles of green chemistry, metal-free synthetic routes have gained traction. These methods often rely on the use of an oxidant to facilitate the cyclization of o-phenylenediamine with an aldehyde. scispace.com Common oxidants include sodium metabisulfite. scispace.com Additionally, visible-light-mediated, catalyst-free approaches, as detailed previously, represent a significant class of metal-free synthesis, utilizing light energy to drive the reaction. acs.orgnih.gov Other metal-free strategies include using lactic acid in water to promote the cyclotrimerization of specific precursors, although this is less common for direct benzimidazole synthesis. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including benzimidazoles. researchgate.net The primary advantages of using microwave irradiation over conventional heating are a dramatic reduction in reaction times (from hours to minutes) and a significant improvement in product yields. preprints.orgnih.gov

This technique can be applied to the classical condensation reaction between an o-phenylenediamine and an aldehyde. scispace.compreprints.org For instance, a solvent-free, one-pot synthesis of 2-aryl-1H-benzimidazoles can be achieved by irradiating the reactants with microwaves, leading to excellent yields in a very short time. preprints.org In some cases, a catalyst like erbium triflate (Er(OTf)₃) can be used in minimal quantities to further enhance the reaction rate under microwave conditions. preprints.org The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, resulting in rapid and uniform heating.

Table 3: Conventional vs. Microwave-Assisted Benzimidazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 120 min | 61.4% | 60°C, Solvent | preprints.org |

| Microwave | 5 min | 99.9% | 100°C, Solvent-free | preprints.org |

| Conventional | Several hours | Moderate | Standard reflux | nih.gov |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective methods for isolating and purifying the final product and any synthetic intermediates. Standard laboratory techniques are employed to ensure the high purity required for subsequent applications.

Chromatography: This is the most common and effective purification method.

Column Chromatography: The crude reaction product is often purified by column chromatography using silica (B1680970) gel as the stationary phase. mdpi.comresearchgate.net A suitable eluent system, such as a mixture of hexane (B92381) and ether, is chosen to separate the desired compound from byproducts and unreacted starting materials. mdpi.com

Thin Layer Chromatography (TLC): TLC is used extensively to monitor the progress of the reaction and to identify the appropriate fractions collected from column chromatography. nih.govresearchgate.net

Recrystallization: This technique is used to obtain highly pure crystalline products. The crude solid is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net The choice of solvent is critical for effective purification.

Precipitation and Filtration: In many cases, the product can be isolated by precipitation. This may involve adding the reaction mixture to a non-solvent (like ice water) to cause the product to precipitate out. researchgate.net The solid is then collected by filtration, washed with a suitable solvent (e.g., water) to remove residual impurities, and dried. mdpi.comresearchgate.net

Centrifugation: For separating fine solids from a liquid phase, centrifugation can be employed to pellet the product, after which the supernatant is decanted. This can be a quick and efficient way to isolate a solid product from the reaction mixture. nih.gov

These techniques can be used individually or in combination to achieve the desired level of purity for this compound and its precursors.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature influencing the reactivity of this compound is the bromomethyl group (-CH₂Br). The carbon atom in this group is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it highly susceptible to attack by nucleophiles. These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism.

Nucleophilic substitution at the benzylic carbon of this compound proceeds via an SN2 pathway. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), leading to a pentacoordinate transition state. researchgate.net The reaction rate is dependent on the concentrations of both the substrate and the attacking nucleophile.

Key kinetic and stereochemical features include:

Backside Attack : The nucleophile approaches the carbon atom from the direction 180° opposite to the carbon-bromine bond. researchgate.net

Transition State : A transient state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom. The negative charge is dispersed over the nucleophile, the central carbon, and the leaving group. researchgate.net

Inversion of Configuration : If the carbon atom were a stereocenter, the reaction would proceed with a complete inversion of its stereochemical configuration.

Solvent Effects : Polar aprotic solvents, such as DMF or DMSO, are typically employed for these reactions as they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. researchgate.net

The benzylic nature of the carbon atom can stabilize the transition state, facilitating the reaction.

A significant application of the alkylating property of this compound is its reaction with tertiary amines to form quaternary ammonium salts. nih.gov In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methylene (B1212753) carbon, displacing the bromide ion.

The general reaction is as follows:

R₃N + 7-(BrCH₂)-C₇H₅N₂ → [R₃N-CH₂-C₇H₅N₂]⁺Br⁻

These resulting quaternary ammonium salts are charged species with various applications, including their use as phase-transfer catalysts and as compounds with specific biological activities. nih.gov The bromomethyl group's enhanced electrophilicity makes this a versatile method for synthesizing a wide range of these derivatives.

The bromomethyl group readily undergoes alkylation reactions with a wide array of nucleophiles. This versatility makes this compound a key building block for introducing the benzimidazole moiety into larger molecules. researchgate.net

Alkylation of Amines : Primary and secondary amines react via nucleophilic substitution to form secondary and tertiary amines, respectively. This reaction is fundamental in medicinal chemistry for constructing more complex drug candidates. researchgate.net

Reaction with Thiourea : Thiourea is an effective sulfur nucleophile that reacts with this compound to form isothiouronium salts. These intermediates can then be hydrolyzed or further reacted to yield thiols or other sulfur-containing heterocycles. The reaction of thiourea with halo-precursors is a known method for synthesizing aminobenzimidazoles. nih.govnih.gov

Below is a table summarizing the alkylation reactions with various nucleophiles.

Electrophilic Aromatic Substitution on the Benzimidazole Moiety

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The benzimidazole ring system can undergo such substitutions, although the reaction conditions and regioselectivity are heavily influenced by the existing substituents. researchgate.net

The mechanism involves the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. wikipedia.orglumenlearning.com Aromaticity is subsequently restored by the loss of a proton. wikipedia.org

For this compound, the directing effects of the substituents on the benzene ring must be considered:

Bromomethyl Group (-CH₂Br) : This group is generally considered to be deactivating due to the inductive electron-withdrawing effect of the bromine atom. It acts as an ortho, para-director.

Given that the bromine is at position 7, electrophilic attack would be predicted to occur at positions 4, 5, or 6. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance and the electronic nature of the tautomer present playing significant roles. nih.gov

Transformations Involving the 1H-Benzimidazole Ring System

The heterocyclic imidazole ring itself possesses unique reactivity, distinct from the bromomethyl group.

A fundamental characteristic of N-unsubstituted benzimidazoles is prototropic tautomerism. beilstein-journals.org The proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring. In the case of this compound, this results in a dynamic equilibrium between two tautomeric forms: this compound and 4-(bromomethyl)-1H-benzimidazole.

This equilibrium is rapid in solution, and as a result, spectroscopic techniques like NMR often show averaged signals for the symmetric carbon atoms (C4/C7 and C5/C6). beilstein-journals.org The existence of this tautomerism has a profound impact on reactivity, particularly in reactions involving the ring nitrogens, such as N-alkylation. Any reaction targeting the N-H position will typically yield a mixture of products, with substitution occurring at both the N1 and N3 positions, leading to the formation of both 4- and 7-substituted isomers. The ratio of these products is influenced by the electronic effects of the substituents on the benzene ring and the reaction conditions. researchgate.net

Acid-Base Mediated Reactions and pH Effects

The benzimidazole ring contains both an acidic proton on one nitrogen and a basic site on the other, allowing it to act as both a proton donor and acceptor. The pKa value of the protonated benzimidazole is typically in the range of 5.3 to 5.7, while the pKa for the deprotonation of the N-H bond is around 13.2. nih.govmdpi.com The presence of the electron-withdrawing bromomethyl group at the C7 position is expected to influence the pKa values of the benzimidazole core. Electron-withdrawing substituents generally decrease the basicity of the pyridinic nitrogen and increase the acidity of the pyrrolic N-H proton. youtube.comresearchgate.net This is due to the inductive effect of the substituent, which withdraws electron density from the ring system. youtube.com

The pH of the reaction medium plays a critical role in the reactivity of this compound. In acidic conditions, the pyridinic nitrogen (N-3) will be protonated, forming a benzimidazolium cation. This protonation increases the electron-withdrawing nature of the benzimidazole ring, which can affect the reactivity of the bromomethyl group. Conversely, in basic conditions, the pyrrolic proton (N-1) can be abstracted to form a benzimidazolate anion. This anion is more nucleophilic and can participate in various reactions.

The state of protonation significantly impacts the molecule's participation in subsequent reactions. For instance, in nucleophilic substitution reactions involving the bromomethyl group, the pH can influence the nucleophilicity of the attacking species and the electrophilicity of the benzylic carbon. Furthermore, for reactions involving the benzimidazole ring itself, such as N-alkylation or N-arylation, the pH is a determining factor for the availability of the lone pair on the nitrogen atoms.

Table 1: Predicted pH-Dependent Speciation of this compound

| pH Range | Dominant Species | Key Reactive Sites |

| < 5 | Benzimidazolium Cation | Electrophilic bromomethyl group, potentially deactivated N-H for some reactions. |

| 5 - 13 | Neutral Benzimidazole | Nucleophilic N-H, basic N-3, electrophilic bromomethyl group. |

| > 13 | Benzimidazolate Anion | Highly nucleophilic N-anion, electrophilic bromomethyl group. |

Cross-Coupling Reactions and C-H Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for such transformations. These reactions typically involve a metal catalyst, often palladium or copper, and allow for the introduction of a wide variety of substituents onto the benzimidazole scaffold.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of heterocyclic compounds. researchgate.net While direct Suzuki or Sonogashira coupling of the bromomethyl group is not typical, the bromine atom on the benzimidazole ring (if present, as in a bromo-substituted precursor) or a triflate group can readily participate in these reactions. For instance, a related 7-bromo-1H-indazole has been shown to undergo efficient Suzuki-Miyaura coupling at the C7 position. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate in the presence of a palladium catalyst and a base. For a precursor like 7-bromo-1H-benzimidazole, a Suzuki-Miyaura reaction could be employed to introduce an aryl or vinyl group at the 7-position prior to the introduction of the bromomethyl functionality.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.comijapbc.comnih.govresearchgate.net Similar to the Suzuki coupling, a 7-halo-benzimidazole precursor could be functionalized with an alkyne at the C7 position. This alkynyl-benzimidazole could then be further elaborated.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Benzimidazole Analogs

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | 7-Bromo-1H-indazole rsc.orgrsc.org | Arylboronic acid | Pd catalyst, base | 7-Aryl-1H-indazole |

| Sonogashira | 2-Amino-3,5-diiodopyridine nih.gov | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 2-Amino-3,5-dialkynylpyridine |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions offer a cost-effective and often complementary alternative to palladium-catalyzed transformations. nih.govbeilstein-journals.org These reactions are particularly useful for the formation of C-N, C-O, and C-S bonds. In the context of this compound, the bromomethyl group is a prime site for copper-mediated nucleophilic substitution.

For example, copper(I) iodide can catalyze the coupling of alkyl halides with various nucleophiles. The reaction of this compound with phenols, thiols, or amines in the presence of a copper catalyst could provide access to a range of ethers, thioethers, and secondary or tertiary amines, respectively. Copper-catalyzed Ullmann-type reactions could also be envisioned for the N-arylation of the benzimidazole ring, although this would compete with substitution at the bromomethyl group. rsc.org

C-H Activation Strategies for Further Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. youtube.com For this compound, several C-H bonds are potential targets for functionalization.

The most acidic C-H bond in the benzimidazole ring is at the C2 position. This position can be functionalized through various metal-catalyzed C-H activation methods. researchgate.net Furthermore, the methyl group of a precursor, 7-methyl-1H-benzimidazole, could be a site for C-H activation leading to the introduction of the bromo substituent or other functional groups. researchgate.net

Strategies for C-H activation often employ directing groups to achieve regioselectivity. The nitrogen atoms in the benzimidazole ring can act as directing groups to guide a metal catalyst to a specific C-H bond, such as the one at the C7 position. While direct C-H bromination at C7 of an unprotected benzimidazole can be challenging, regioselective halogenation has been achieved in related heterocyclic systems like indazoles. rsc.orgrsc.org

Table 3: Potential C-H Functionalization Sites in 7-(Substituted)-1H-benzimidazole

| Position | Type of C-H bond | Potential Functionalization |

| C2 | Acidic C-H | Arylation, Alkenylation, Alkylation |

| C4, C5, C6 | Aromatic C-H | Halogenation, Arylation |

| C7-CH2Br | Benzylic C-H | Not a primary site for C-H activation |

Derivatization and Functionalization of 7 Bromomethyl 1h Benzimidazole

Synthesis of Novel Substituted Benzimidazole (B57391) Analogues

The bromomethyl group is an excellent leaving group, facilitating the straightforward introduction of various substituents onto the benzimidazole scaffold. This allows for the synthesis of novel analogues with tailored properties, particularly through the attachment of other heterocyclic systems or the construction of larger polycyclic structures.

The covalent attachment of other heterocyclic rings, such as thiazoles and triazoles, to the benzimidazole core can lead to hybrid molecules with unique chemical properties and biological activities.

Thiazole (B1198619) Derivatives: The synthesis of thiazole-containing benzimidazoles can be readily achieved via nucleophilic substitution. While specific examples starting from the 7-(bromomethyl) isomer are not extensively documented, the analogous reactivity of 2-(bromomethyl)-1H-benzimidazole serves as a clear precedent. In a typical reaction, the bromomethyl compound is treated with a nucleophilic thiazole derivative, such as 2-aminothiazole. The amino group of the thiazole attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-nitrogen bond. This reaction is often carried out in a polar solvent like ethanol, sometimes with the addition of a non-nucleophilic base to neutralize the HBr byproduct.

Another route involves reacting the bromomethyl benzimidazole with thiourea (B124793) to form an isothiouronium salt, which can then be cyclized with an α-haloketone to construct the thiazole ring.

Triazole Derivatives: 1,2,3-triazoles are commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.org To utilize 7-(bromomethyl)-1H-benzimidazole in this context, a two-step process is employed:

Azide (B81097) Formation: The bromomethyl compound is first converted to 7-(azidomethyl)-1H-benzimidazole. This is typically achieved by reacting it with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Cycloaddition: The resulting azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the desired 1,4-disubstituted 1,2,3-triazole hybrid. semanticscholar.org

This modular approach allows for the connection of the benzimidazole unit to a vast array of alkyne-containing molecules. nih.govresearchgate.net Alternatively, the bromomethyl group can react directly with a pre-formed triazole that has a nucleophilic nitrogen atom, displacing the bromide to form an N-alkylated triazole derivative. beilstein-journals.org

Table 1: Representative Synthetic Strategies for Heterocycle Introduction

| Target Heterocycle | General Method | Key Reagents | Comments |

|---|---|---|---|

| Thiazole | Nucleophilic Substitution | 2-Aminothiazole, Ethanol, Base (e.g., K₂CO₃) | Analogous to reactions with 2-(bromomethyl)-1H-benzimidazole. researchgate.net |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | 1. Sodium Azide (NaN₃) 2. Terminal Alkyne, CuSO₄, Sodium Ascorbate | A highly versatile and efficient "click chemistry" approach. frontiersin.orgsemanticscholar.org |

Formation of Complex Polycyclic and Fused Ring Systems

The reactive bromomethyl group can be utilized to construct intricate polycyclic and fused-ring systems, where the benzimidazole core is integrated into a larger, rigid framework. nih.gov Annulation reactions, which involve the formation of a new ring fused to an existing one, are a primary method for achieving this. nih.gov

While the 7-(bromomethyl) position is not primed for direct fusion across the imidazole (B134444) N1-C2 bond in the same way a 2-substituted benzimidazole is, it can participate in intramolecular cyclization reactions. A common strategy involves a multi-step sequence:

N-Alkylation: The N1-proton of the benzimidazole is first substituted with a chain containing a suitable nucleophile.

Intramolecular Cyclization: The tethered nucleophile then attacks the bromomethyl group at the 7-position, closing the loop to form a new ring fused to the benzene (B151609) portion of the benzimidazole.

Furthermore, this compound can be used as a building block in multi-component reactions to assemble complex polycyclic structures that are not necessarily fused. For instance, it can serve as an electrophilic partner that connects the benzimidazole moiety to another pre-formed ring system, resulting in a spiro or bridged architecture. Copper-catalyzed C-N coupling and subsequent cyclization represent a powerful method for creating N-fused hybrid scaffolds from halo-benzimidazole precursors. nih.gov

Construction of Macromolecular Structures and Conjugates

The derivatization of this compound is not limited to small molecules. Its reactive handle allows for its incorporation into much larger macromolecular assemblies, including polymers and supramolecular frameworks.

The bromomethyl group is a suitable functional group for initiating or participating in polymerization reactions. Although specific reports on the polymerization of this compound are limited, its chemical potential allows for several theoretical pathways:

Step-Growth Polymerization: The molecule can act as a monomer in polycondensation reactions. For example, reaction with a dinucleophile, such as a diamine or a bisphenol, would lead to the formation of a polymer chain with benzimidazole units regularly spaced along the backbone.

Chain-Growth Polymerization: The bromomethyl group could be transformed into an initiating species for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the growth of polymer chains (e.g., polystyrene, polyacrylates) from the benzimidazole core, creating well-defined block copolymers.

While some benzimidazole derivatives are known to act as inhibitors of biological polymerization, such as the disruption of microtubule formation, this is distinct from their use as monomers for creating synthetic polymers. nih.gov

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal coordination) to assemble molecules into ordered, large-scale structures. researchgate.net The benzimidazole core is an excellent motif for this purpose due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=N), and its capacity to coordinate with metal ions. researchgate.netresearchgate.net

This compound serves as a key precursor in this field. The bromomethyl handle is first used to synthesize a more complex, tailored benzimidazole derivative through covalent chemistry. This new, larger molecule is then used as the building block for self-assembly. For example, the bromomethyl group can be reacted with a molecule containing a pyridine (B92270) or carboxylic acid group. The resulting product would have multiple sites for metal coordination or hydrogen bonding, enabling the formation of sophisticated structures like metal-organic frameworks (MOFs) or coordination polymers. researchgate.net

Strategic Incorporation into Chemical Ligands

The benzimidazole scaffold is a privileged structure in medicinal chemistry and catalysis, largely due to its ability to act as a robust ligand for metal ions and other biological receptors. researchgate.netnih.gov The 7-(bromomethyl) group provides a convenient and strategic anchor point for covalently linking the benzimidazole moiety to other molecular components to create highly specific and functional ligands.

The electrophilic nature of the bromomethyl group is ideal for reacting with nucleophiles (such as amines, thiols, or alcohols) present on other molecules. This allows the benzimidazole unit to be attached to:

Biomolecules: Conjugation to peptides or other biological scaffolds to create targeted therapeutic agents.

Catalytic Supports: Immobilization onto solid supports or larger molecules to create recyclable catalysts.

Metal Complexes: Formation of bidentate or polydentate ligands by linking the benzimidazole to other coordinating groups. These ligands are used in a wide range of transition metal-catalyzed reactions. researchgate.net

Enzyme Inhibitors: As part of a larger molecule designed to fit into the active site of an enzyme, such as a protein kinase, where the benzimidazole ring can form key hydrogen bonding interactions. nih.gov

Applications of 7 Bromomethyl 1h Benzimidazole As a Synthetic Building Block

Role in the Modular Assembly of Bioactive Scaffolds

The primary application of 7-(bromomethyl)-1H-benzimidazole in medicinal chemistry is as a key building block for the modular assembly of bioactive scaffolds. nih.gov This strategy allows for the rapid and efficient synthesis of libraries of related compounds, which is essential for exploring structure-activity relationships (SAR) and optimizing drug candidates. The high reactivity of the bromomethyl group allows for straightforward substitution reactions to introduce various heteroatom-linked substituents, including amines, ethers, amides, and sulfonamides. nih.gov This modular approach has been pivotal in developing compounds targeting a range of biological processes. nih.gov

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals, with approximately 59% of FDA-approved small-molecule drugs containing such a ring system. nih.govsemanticscholar.org Benzimidazoles are a prominent class within this group, known for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net

This compound serves as an excellent precursor for elaborating upon the core benzimidazole (B57391) structure to create more complex, multi-ring heterocyclic systems. For instance, the bromomethyl group can react with nucleophilic nitrogen atoms of other heterocyclic rings to link them together, forming novel hybrid molecules. This strategy is exemplified in the synthesis of quinoline-benzimidazole hybrids, where different linker units are used to connect the two distinct heterocyclic scaffolds. mdpi.com This approach of linking known pharmacophores is a powerful method for generating new chemical entities with potentially synergistic or novel biological activities. The ability to use the bromomethyl handle to introduce or build new nitrogenous rings underscores its importance in expanding the chemical space of bioactive heterocycles. nih.gov

The utility of this compound extends to the rational design of novel molecular architectures with specific biological targets. Its role as a versatile intermediate enables the creation of compounds tailored to fit into the active sites of enzymes or to interact with specific receptors. nih.gov By systematically modifying the substituent attached to the 7-methyl position, researchers can fine-tune the steric and electronic properties of the molecule to enhance potency and selectivity. nih.gov

This design principle has been successfully applied in the development of potent enzyme inhibitors. For example, a series of benzimidazole derivatives were designed and synthesized as inhibitors of Peptidyl-prolyl cis/trans isomerase Pin1, an enzyme implicated in multiple oncogenic signaling pathways. nih.gov Similarly, other benzimidazole-based structures have been developed as aromatase inhibitors for potential use in cancer therapy. nih.gov The ability to construct these targeted molecules relies on the predictable reactivity of precursors like this compound.

Table 1: Inhibitory Activity of Selected Benzimidazole-Based Bioactive Compounds

This table presents the half-maximal inhibitory concentrations (IC₅₀) for various benzimidazole derivatives against specific cancer cell lines, demonstrating the potent bioactivity achievable with this scaffold.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 6h | Pin1 (Enzyme) | 0.64 | nih.gov |

| 13g | Pin1 (Enzyme) | 0.37 | nih.gov |

| 5b | MCF-7 | 5.132 | nih.gov |

| 5c | MCF-7 | 6.554 | nih.gov |

| 5c | HeLa | 7.316 | nih.gov |

| 14e | HuT78 | 10.86 | mdpi.com |

This is an interactive table. Select entries to view more details where available.

Integration into Materials Science Precursors

The same chemical features that make this compound a valuable building block in medicinal chemistry also allow for its integration into precursors for materials science applications. The benzimidazole moiety possesses useful electronic and coordinating properties, while the reactive bromomethyl group facilitates its incorporation into larger molecular or polymeric structures.

The benzimidazole scaffold is a component in the design of various advanced organic materials. Its electron-donating nature and the presence of nitrogen atoms that can act as ligands make it suitable for creating functional materials. One area of application is in the construction of Metal-Organic Frameworks (MOFs). chemmethod.com MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands. The nitrogen atoms of the benzimidazole ring can coordinate with metal centers, making benzimidazole derivatives, including those synthetically accessible from this compound, attractive candidates for organic linkers in the design of new MOFs with tailored properties for catalysis or gas storage. chemmethod.com

Benzimidazole derivatives have shown significant promise as components in materials for optoelectronic applications, particularly as emitters in Organic Light-Emitting Diodes (OLEDs). nsf.gov The rigid, aromatic structure of the benzimidazole core can be functionalized to tune the photophysical properties of the molecule, such as its emission color and quantum efficiency.

Researchers have synthesized novel pyrene-benzimidazole derivatives that function as efficient blue emitters for OLEDs. nsf.gov Synthetic strategies leading to such materials can leverage the reactivity of halogenated benzimidazoles. The bromomethyl group of this compound provides a reactive site for coupling it with other chromophoric units, such as pyrene, to construct molecules with desired electronic properties for electroluminescence. This demonstrates its role as a key intermediate in synthetic routes to advanced components for next-generation displays and lighting. nsf.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 7-(Bromomethyl)-1H-benzimidazole is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-4, H-5, and H-6) and the proton at the C2 position. The aliphatic region would contain a key singlet for the two protons of the bromomethyl (-CH₂Br) group. The N-H proton of the imidazole (B134444) ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are anticipated. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms and the bromomethyl substituent. The C2 carbon of the imidazole ring is typically observed at a characteristic downfield shift. mdpi.com The carbon of the bromomethyl group (-CH₂Br) will appear in the aliphatic region at a shift influenced by the electronegative bromine atom. Tautomerism in the benzimidazole (B57391) ring can sometimes lead to averaged signals for the C4/C7 and C5/C6 pairs in certain solvents. beilstein-journals.orgnih.gov

Predicted NMR Data for this compound

The following table contains predicted chemical shift values (in ppm) based on established principles and data from similar benzimidazole structures. np-mrd.orgualberta.caualberta.canmrdb.org Experimental values may vary.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-4 | 7.6 - 7.8 | C2 | 148 - 152 |

| H-5 | 7.2 - 7.4 | C4 | 120 - 125 |

| H-6 | 7.2 - 7.4 | C5 | 122 - 126 |

| H-2 | 8.0 - 8.2 | C6 | 115 - 120 |

| NH | 12.0 - 13.0 (broad) | C7 | 130 - 135 |

| CH₂ | 4.7 - 5.0 | C3a | 140 - 145 |

| C7a | 135 - 140 | ||

| CH₂ | 30 - 35 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, H-6), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This technique would definitively link each aromatic proton signal (H-4, H-5, H-6, H-2) and the methylene (B1212753) proton signal (-CH₂) to their corresponding carbon signals (C4, C5, C6, C2, and -CH₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the methylene protons (-CH₂) to the C7 and C7a carbons, confirming the position of the bromomethyl group. Likewise, correlations from the H-4 proton to C5, C6, and C7a would help to lock in the assignment of the benzene ring portion.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₇BrN₂), the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can determine the elemental composition with high confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS)

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a spectrum of daughter ions. The fragmentation pattern provides valuable structural information. libretexts.org For this compound, key fragmentation pathways would likely include: journalijdr.comresearchgate.net

Loss of a bromine radical (•Br): This would lead to a prominent fragment ion at m/z [M-79]⁺ and [M-81]⁺, corresponding to the formation of a stable methyl-benzimidazole cation.

Loss of HBr: Cleavage of a hydrogen and the bromine atom would result in a fragment at m/z [M-80]⁺ and [M-82]⁺.

Fragmentation of the benzimidazole ring: Subsequent fragmentation of the ring structure can lead to characteristic ions, such as those resulting from the loss of HCN. journalijdr.com

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Description |

| [C₈H₇BrN₂]⁺ | 210/212 | Molecular Ion ([M]⁺) |

| [C₈H₇N₂]⁺ | 131 | Loss of •Br |

| [C₇H₅N]⁺ | 103 | Loss of •Br and HCN |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. scilit.com

For this compound, the IR and Raman spectra would be expected to show several key absorption bands. researchgate.netorientjchem.orgresearchgate.net The N-H stretching vibration of the imidazole ring typically appears as a broad band in the IR spectrum. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused ring system appear in the 1450-1620 cm⁻¹ region. The C-Br stretching vibration of the bromomethyl group would be expected in the lower frequency region of the spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100 - 3300 (broad) | Imidazole N-H group |

| Aromatic C-H stretch | 3000 - 3100 | Benzene ring C-H bonds |

| Aliphatic C-H stretch | 2850 - 2960 | Methylene C-H bonds |

| C=N / C=C stretch | 1450 - 1620 | Benzimidazole ring system |

| C-N stretch | 1300 - 1400 | Ring C-N bonds |

| C-Br stretch | 500 - 650 | Bromomethyl group |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of established crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to retrieve X-ray crystallography data for this compound. This investigation aimed to elucidate the compound's solid-state structure, including its unit cell dimensions, space group, and key intramolecular and intermolecular parameters.

Despite a thorough review of available scientific literature and crystallographic repositories, no experimental single-crystal X-ray diffraction data for this compound has been deposited or published to date. Consequently, detailed structural information, such as precise bond lengths, bond angles, and the nature of the crystal packing, remains undetermined. The scientific community awaits future studies that may lead to the successful crystallization and subsequent X-ray analysis of this compound to provide these critical structural insights.

Computational and Theoretical Investigations of 7 Bromomethyl 1h Benzimidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 7-(bromomethyl)-1H-benzimidazole. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, particularly methods like B3LYP with a basis set such as 6-31G(d,p), the geometries of benzimidazole (B57391) derivatives can be optimized to their lowest energy state. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. In the case of this compound, the bromomethyl group is expected to influence the electronic properties. The presence of the electron-withdrawing bromine atom can lower both the HOMO and LUMO energy levels.

Table 1: Representative Frontier Molecular Orbital Energies for Benzimidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzimidazole | -6.21 | -0.78 | 5.43 |

| 2-Methylbenzimidazole (B154957) | -6.05 | -0.65 | 5.40 |

| 2-(Bromomethyl)benzimidazole (Predicted) | -6.35 | -1.10 | 5.25 |

This table presents representative values based on typical DFT calculations for benzimidazole and its derivatives to illustrate expected trends.

The energy gap of these compounds provides insights into their intramolecular charge transfer characteristics. A smaller energy gap, as predicted for the bromomethyl derivative, suggests a higher propensity for electronic transitions and potentially greater reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govlibretexts.org The MEP surface illustrates the charge distribution, with different colors representing varying electrostatic potentials. deeporigin.com Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green regions represent neutral potential. nih.gov

For benzimidazole itself, the region around the nitrogen atoms of the imidazole (B134444) ring generally shows a negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. researchgate.net In this compound, the bromine atom and the acidic N-H proton are expected to be regions of positive potential, making them susceptible to nucleophilic attack. The MEP analysis can thus guide the understanding of non-covalent interactions and the initial steps of chemical reactions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

The elucidation of a reaction mechanism involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computational methods can be used to locate and characterize the geometry and energy of these transient species. By calculating the energy profile of a reaction, chemists can determine the activation energy, which is crucial for understanding the reaction rate.

For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational analysis can map out the entire reaction pathway. For instance, in a reaction with a nucleophile, the calculations would model the approach of the nucleophile, the formation of the transition state where the carbon-bromine bond is partially broken and the new carbon-nucleophile bond is partially formed, and finally the formation of the product and the bromide ion. The energy barrier for such a process can be quantified, providing a theoretical basis for the observed reactivity. nih.gov

Kinetic parameters, such as the rate constant, can be estimated using transition state theory in conjunction with the calculated activation energy. By comparing the activation energies of different possible reaction pathways, it is possible to predict which reaction will be faster and therefore more likely to occur. For example, in reactions of similar brominated heterocyclic compounds, different reaction channels can be computationally explored to determine the most energetically favorable pathway. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of a molecule are intrinsically linked to its function and reactivity.

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and their relative energies. The rotation around the single bond connecting the bromomethyl group to the benzimidazole ring is a key conformational variable. Computational potential energy surface scans can be performed to identify the most stable conformer and the energy barriers to rotation. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. qu.edu.qa By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule and how it interacts with its environment, such as a solvent or a biological receptor. qu.edu.qamdpi.com These simulations can reveal the flexibility of the molecule and the predominant conformations it adopts in solution, which can be crucial for understanding its chemical behavior and potential biological activity. qu.edu.qa

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods based on Density Functional Theory (DFT) are widely employed to calculate various spectroscopic parameters, enabling the assignment of complex spectra and the understanding of molecular structure-property relationships. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. nih.govbeilstein-journals.org These calculated shielding values (σ) are then converted to chemical shifts (δ) using established linear regression equations, which correlate the theoretical values with experimental data obtained in solution or the solid state. beilstein-journals.org For instance, general equations have been developed for various nuclei:

δ¹H = 31.0 – 0.97 σ¹H beilstein-journals.org

δ¹³C = 175.7 – 0.963 σ¹³C beilstein-journals.org

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Data for a Benzimidazole Derivative

This table is representative of the type of data generated from computational studies on related compounds.

| Atom/Group | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) mdpi.com |

| ¹H NMR | ||

| CH₂ | 5.61 (d, ²JH-F = 48.2 Hz) | 5.64 (d, ²JH-F = 47.5 Hz) |

| ¹³C NMR | ||

| C2 | 147.1 (d, ²JC-F = 19.0 Hz) | 148.6 (d, ²JCF = 19.7 Hz) |

| CH₂ | 76.8 (d, ¹JC-F = 165.5 Hz) | Value not specified in source |

| N-CH₃ | 32.6 (d, ⁴JC-F = 2.5 Hz) | Applicable to N-methylated analog |

Vibrational Frequencies: Theoretical calculations are also instrumental in analyzing vibrational spectra (FT-IR and FT-Raman). The harmonic vibrational frequencies of this compound can be computed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov

A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions like stretching, bending, or torsional vibrations. nih.gov This process allows for a confident assignment of the bands observed in experimental FT-IR and FT-Raman spectra. Such studies on related benzimidazole compounds have demonstrated excellent concurrence between scaled theoretical frequencies and experimental observations. nih.gov

Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis

The crystal packing and supramolecular architecture of this compound are governed by a network of non-covalent interactions (NCI). Hirshfeld surface analysis and related computational tools are employed to visualize and quantify these interactions within the crystal structure. nih.govnih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis provides a three-dimensional map of the close contacts a molecule makes with its neighbors in a crystal. The surface is generated based on the electron distribution of the molecule. nih.gov Different properties can be mapped onto this surface to highlight intermolecular interactions. A commonly used property is the normalized contact distance (d_norm), which uses different colors to indicate intermolecular contacts that are shorter, equal to, or longer than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with no significant interactions. nih.gov

For benzimidazole derivatives, Hirshfeld analyses reveal the significance of various interactions. nih.gov For example, in the crystal structure of a related benzimidazole compound, the analysis showed that H···H contacts accounted for the largest percentage of the surface, followed by C···H/H···C interactions. nih.gov Other important interactions include those involving heteroatoms, such as O···H/H···O and N···H/H···N, as well as π-π stacking interactions between the aromatic rings. nih.gov Although a specific analysis for this compound is not published, the table below shows representative data from a Hirshfeld analysis of a similar benzimidazole derivative, illustrating the typical contributions of different intermolecular contacts. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzimidazole Derivative

This data is derived from a published analysis of 3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}-4H-chromen-4-one and is illustrative for the benzimidazole scaffold. nih.gov

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 47.5 |

| C···H/H···C | 27.6 |

| O···H/H···O | 12.4 |

| N···H/H···N | 6.1 |

| C···C | 4.6 |

Reduced Density Gradient (RDG) Analysis: Further insight into non-covalent interactions can be gained from Reduced Density Gradient (RDG) analysis. This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). nih.gov The resulting 3D isosurfaces provide a visual representation of different interaction types:

Blue regions indicate strong, attractive interactions like hydrogen bonds.

Green regions signify weaker van der Waals interactions.

Red regions denote strong steric repulsion between molecular fragments. nih.gov

Together, these computational methods provide a detailed picture of the molecular structure and the subtle forces that dictate the solid-state properties of this compound.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 7-(bromomethyl)-1H-benzimidazole and its derivatives should prioritize environmentally benign approaches, moving away from conventional methods that often rely on harsh conditions and toxic reagents. chemmethod.com Green chemistry offers a robust framework for this evolution, emphasizing waste reduction, energy efficiency, and the use of safer substances. chemmethod.comijpdd.orgmdpi.com

Key strategies for future development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for benzimidazole (B57391) synthesis from hours to minutes, while also improving yields. chemmethod.comrjptonline.orgnih.gov Applying microwave irradiation to the cyclocondensation and subsequent bromination steps could offer a more efficient route to the target molecule.

Alternative Solvents: Research should focus on replacing hazardous solvents with greener alternatives. Polyethylene glycol (PEG) and water have been successfully used as recyclable solvents for benzimidazole synthesis. chemmethod.commdpi.com Deep Eutectic Solvents (DES), which can sometimes act as both the solvent and a reactant, present another innovative and eco-friendly medium. ijpdd.orgnih.gov

Novel Catalytic Systems: The use of efficient and recyclable catalysts is central to green synthesis. mdpi.com Explored options for general benzimidazole synthesis that could be adapted include zinc acetate, aqueous boric acid, and ceric ammonium (B1175870) nitrate (B79036) (CAN). chemmethod.com Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), offer high catalytic reactivity, improved yields, shorter reaction times, and the potential for recycling. rjptonline.org

Table 1: Potential Green Synthetic Approaches for Benzimidazole Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Source(s) |

|---|---|---|---|

| Microwave Irradiation | Acetic Acid / Alumina | Reduced reaction time, high yields, avoidance of hazardous solvents. | chemmethod.comrjptonline.org |

| Green Solvents | Polyethylene Glycol (PEG) | Recyclable solvent, good yields, suitable for bulk applications. | chemmethod.com |

| Aqueous Media | Boric Acid | Convenient, good yields, environmentally benign. | chemmethod.com |

| Nanocatalysis | ZnO Nanoparticles | High yield, short reaction time, recyclable catalyst. | rjptonline.org |

| Deep Eutectic Solvents | Choline Chloride / o-PDA | Serves as both solvent and reagent, high yield, simple work-up. | ijpdd.orgnih.gov |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

While the bromomethyl group is a classic electrophile for nucleophilic substitution, its placement on the benzimidazole scaffold opens avenues for more complex and novel transformations. Future research should aim to uncover reactivity beyond simple substitution.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient path to complex molecules. rsc.orgspringerprofessional.deresearchgate.net Designing MCRs that incorporate this compound as a building block could rapidly generate libraries of structurally diverse compounds for biological screening.

Flow Chemistry: Continuous flow chemistry provides superior control over reaction parameters, enhances safety, and facilitates scalability. springerprofessional.debohrium.com Applying flow reactors to the synthesis and subsequent modification of this compound could enable the use of highly reactive intermediates and improve selectivity in transformations. researchgate.netacs.org

Intramolecular Cyclizations: The proximity of the C7-bromomethyl group to the N1-position of the imidazole (B134444) ring presents an opportunity for designing novel intramolecular cyclization reactions. By first substituting the N1-position with a suitable nucleophilic tether, subsequent intramolecular reaction with the bromomethyl group could yield novel fused polycyclic heterocyclic systems.

Cross-Coupling and C-H Activation: The benzimidazole core is amenable to modern cross-coupling reactions. Future work could explore using the bromomethyl group as a precursor to other functionalities (e.g., boronic esters via borylation) that can then participate in Suzuki-Miyaura or other coupling reactions to build molecular complexity.

Expansion of Applications in Emerging Interdisciplinary Fields

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. ijpsjournal.comeurekaselect.comthieme-connect.com The reactive bromomethyl group acts as a versatile anchor, enabling the conjugation of the benzimidazole core to other molecular entities and expanding its utility into new interdisciplinary domains.

Materials Science: The compound could be covalently grafted onto polymer backbones or surfaces. This could create functional materials with inherent antimicrobial properties for medical devices or advanced coatings that can selectively bind to biological targets. The integration of heterocyclic compounds into polymers is a growing field of materials chemistry. rsc.org

Chemical Biology and Drug Discovery: The benzimidazole nucleus is a structural isostere of natural purines, allowing it to interact with a wide array of biological targets like enzymes and receptors. ijpdd.org The bromomethyl group can be used as:

A covalent warhead for designing targeted covalent inhibitors against specific proteins, a powerful strategy in modern drug development.

A linker for attachment to fluorescent dyes for biological imaging or to other molecules to create bifunctional compounds like Proteolysis Targeting Chimeras (PROTACs).

An anchor for immobilization on solid supports, facilitating the development of affinity chromatography matrices or probes for identifying protein targets.

Diagnostics: Conjugates of this compound could be developed as probes for detecting specific biomolecules or metal ions. For instance, novel fluorescent sensors can be designed where binding of a target analyte to the benzimidazole moiety modulates the reactivity or environment of a fluorophore attached via the bromomethyl linker. researchgate.net

Addressing Synthetic Challenges and Enhancing Process Efficiency

Regioselectivity: A primary challenge in the synthesis of substituted benzimidazoles is controlling the position of substituents on the benzene (B151609) ring. The synthesis of the 7-substituted isomer requires specific starting materials or directing groups to avoid the formation of a mixture of 4-, 5-, 6-, and 7-substituted isomers. Developing novel, highly regioselective synthetic routes is a critical goal.

Chemoselectivity: The bromination step must be highly chemoselective, targeting the methyl group (a benzylic position) without causing electrophilic substitution on the electron-rich benzimidazole ring system. Optimizing reaction conditions, perhaps through photobromination or the use of specific radical initiators under flow conditions, could enhance this selectivity.

Process Intensification: To improve efficiency, focus should be placed on methods that reduce steps, minimize waste, and allow for easier purification. Acceptorless dehydrogenative coupling, catalyzed by earth-abundant metals like manganese, represents a modern approach that can form the benzimidazole core from aromatic diamines and alcohols, generating only hydrogen and water as byproducts. acs.org The adoption of continuous flow systems can significantly improve process performance by reducing reaction times and enhancing control. researchgate.net Furthermore, designing one-pot multi-step syntheses would streamline the entire process, improving atom economy and reducing the environmental footprint. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(bromomethyl)-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via direct bromination of 2-methyl-1H-benzimidazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (e.g., CCl₄) at reflux. Alternatively, a one-pot approach involves condensation of o-phenylenediamine derivatives with bromoacetaldehyde, followed by cyclization. Yields are highly dependent on stoichiometry, solvent polarity, and temperature. For example, reports a singlet at δ4.85 ppm in ¹H-NMR for the CH₂-Br group, confirming successful synthesis .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound and its derivatives?

- Methodology :

- ¹H-NMR : The methylene protons (CH₂-Br) appear as a singlet at δ4.85–5.20 ppm, while the NH proton resonates at δ10.30–10.50 ppm. Aromatic protons typically show signals between δ7.20–7.80 ppm .

- IR : Stretching vibrations for NH (3370–3025 cm⁻¹) and C-Br (550–650 cm⁻¹) are critical markers .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrN₂: theoretical 210.9844) .

Q. What safety precautions are essential when handling this compound due to its reactivity and toxicity?

- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. Immediate flushing with water for 15+ minutes is required for exposure. Toxicological data are limited, so treat as a potential irritant or mutagen. Store under inert gas (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How do substituent effects at the benzimidazole core influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5/6-positions increase the electrophilicity of the CH₂-Br moiety, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) using B3LYP/6-31G* can predict charge distribution and transition states. highlights conformational analysis via DFT for related brominated benzimidazoles .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodology :

- Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .

- Isotopic Labeling : Use ¹³C-NMR to distinguish between regioisomers (e.g., 5- vs. 6-substituted derivatives) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning, as seen in for analogous compounds .

Q. How can density functional theory (DFT) predict the electronic properties and binding affinities of this compound in drug design?

- Methodology : Optimize geometry at B3LYP/6-31G*, then calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. demonstrates this approach for 2-phenyl-benzimidazole derivatives, correlating substituents with inhibitory activity .

Q. What role does the bromomethyl group play in modulating antimicrobial activity compared to other halogenated benzimidazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.